6-methoxypyridazine-3-sulfonyl Fluoride
Overview
Description
6-methoxypyridazine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O3S and a molecular weight of 192.168 g/mol It is a derivative of pyridazine, characterized by the presence of a methoxy group at the 6-position and a sulfonyl fluoride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxypyridazine-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-chloro-6-methoxypyridazine with a suitable sulfonyl fluoride reagent under controlled conditions . The reaction typically requires the use of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction is carried out in an appropriate solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
6-methoxypyridazine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: The pyridazine ring can undergo reduction to form dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from the oxidation of the methoxy group.
Dihydropyridazine Derivatives: Produced via reduction of the pyridazine ring.
Scientific Research Applications
6-methoxypyridazine-3-sulfonyl fluoride has found applications in various scientific research fields:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Chemical Biology: Employed in the study of enzyme mechanisms and protein interactions.
Materials Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methoxypyridazine-3-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in target molecules. This reactivity is exploited in the design of covalent inhibitors and probes for biological studies .
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-methoxypyridazine: A precursor in the synthesis of 6-methoxypyridazine-3-sulfonyl fluoride.
6-methoxy-pyridine-3-sulfonyl chloride: Another sulfonyl derivative with similar reactivity.
4-methoxypyridazine-3-sulfonyl fluoride: A structural isomer with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of a methoxy group and a sulfonyl fluoride group makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology research.
Properties
IUPAC Name |
6-methoxypyridazine-3-sulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O3S/c1-11-4-2-3-5(8-7-4)12(6,9)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOAIQFWGABIHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452553 | |
Record name | 3-fluorosulfonyl-6-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454182-00-4 | |
Record name | 3-fluorosulfonyl-6-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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